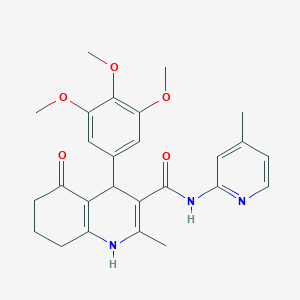![molecular formula C28H18F3N3O2S2 B304255 6-(4-methoxyphenyl)-2-(10H-phenothiazin-10-ylcarbonyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B304255.png)
6-(4-methoxyphenyl)-2-(10H-phenothiazin-10-ylcarbonyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-methoxyphenyl)-2-(10H-phenothiazin-10-ylcarbonyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MPTP-T and is known for its unique chemical structure and properties.
Mecanismo De Acción
The mechanism of action of MPTP-T is not fully understood, but it is believed to involve the binding of the compound to specific proteins or enzymes in the body. This binding may lead to changes in the activity of these proteins or enzymes, which can have a variety of physiological effects.
Biochemical and Physiological Effects:
MPTP-T has been shown to have a range of biochemical and physiological effects. For example, the compound has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases, which are involved in cell signaling pathways. MPTP-T has also been shown to induce apoptosis, or programmed cell death, in certain cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MPTP-T in lab experiments is its high selectivity for certain proteins and enzymes. This selectivity allows researchers to target specific pathways or processes in the body, which can be useful for studying disease mechanisms or developing new drugs. However, one limitation of using MPTP-T is its relatively low solubility, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are many potential future directions for research involving MPTP-T. One area of interest is the development of new fluorescent probes based on the structure of MPTP-T. These probes could be used to study a wide range of biological processes and could have applications in diagnostic imaging and drug development. Another potential direction for research is the development of new drugs based on the structure of MPTP-T. These drugs could be used to treat a variety of diseases and could have advantages over existing therapies. Overall, the unique properties of MPTP-T make it a promising compound for future scientific research.
Métodos De Síntesis
The synthesis of MPTP-T involves the reaction of 4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine with 10H-phenothiazine-10-carboxylic acid chloride in the presence of a base. The resulting product is then reacted with 4-methoxyaniline to form the final compound, MPTP-T. The synthesis of MPTP-T has been well documented in the literature and is considered to be a relatively straightforward process.
Aplicaciones Científicas De Investigación
MPTP-T has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of MPTP-T as a fluorescent probe for the detection of protein-protein interactions. MPTP-T has also been shown to have potential applications in the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease.
Propiedades
Nombre del producto |
6-(4-methoxyphenyl)-2-(10H-phenothiazin-10-ylcarbonyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine |
|---|---|
Fórmula molecular |
C28H18F3N3O2S2 |
Peso molecular |
549.6 g/mol |
Nombre IUPAC |
[3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-phenothiazin-10-ylmethanone |
InChI |
InChI=1S/C28H18F3N3O2S2/c1-36-16-12-10-15(11-13-16)18-14-17(28(29,30)31)23-24(32)25(38-26(23)33-18)27(35)34-19-6-2-4-8-21(19)37-22-9-5-3-7-20(22)34/h2-14H,32H2,1H3 |
Clave InChI |
WWOCLUOEBKBCCJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)N4C5=CC=CC=C5SC6=CC=CC=C64)N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)N4C5=CC=CC=C5SC6=CC=CC=C64)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















